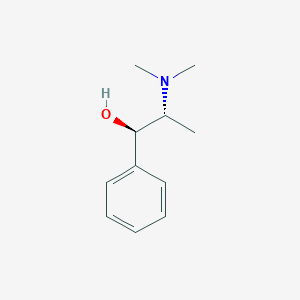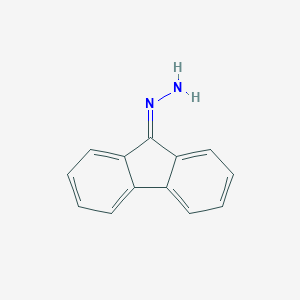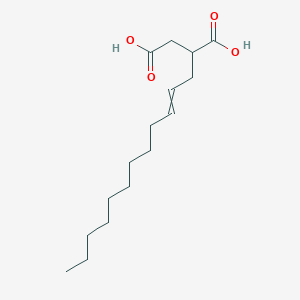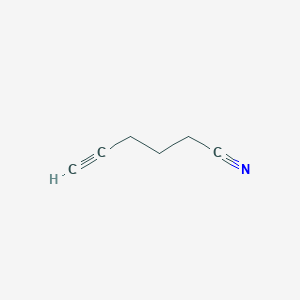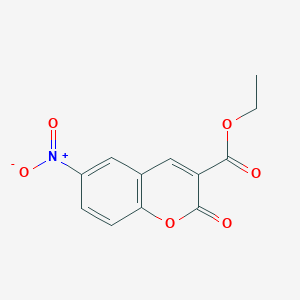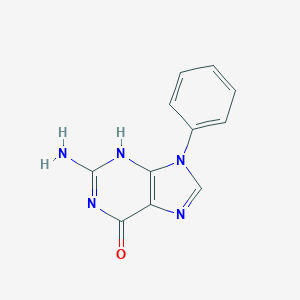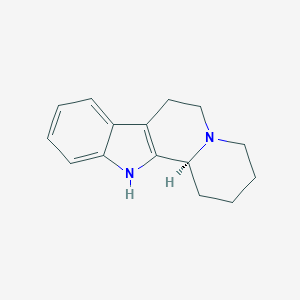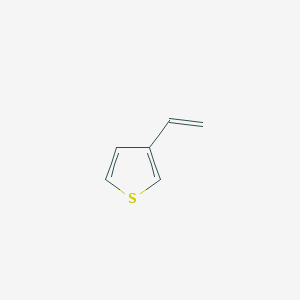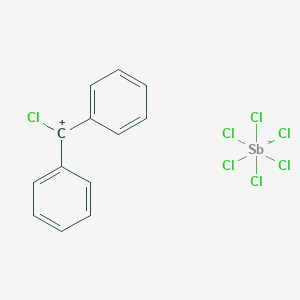
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as PPCC, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-cancer agent. PPCC is a carbamate derivative of propranolol, a beta-blocker medication commonly used to treat high blood pressure and heart conditions. In
作用機序
The exact mechanism of action of 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is not well understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in cancer cell growth and survival. 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been found to inhibit the activity of certain proteins involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been found to have a number of biochemical and physiological effects in addition to its anti-cancer activity. In animal studies, 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have anti-inflammatory effects and to reduce oxidative stress. 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is that it is relatively easy to synthesize and purify. 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of more potent and selective derivatives of 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate that can be used as anti-cancer agents. Another area of interest is the exploration of 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate's potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to better understand the mechanism of action of 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate and its effects on cellular signaling pathways.
合成法
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized through a multi-step process involving the reaction of propranolol with various reagents. The first step involves the reaction of propranolol with 4-chlorophenol to form 1-(4-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol. This intermediate is then reacted with propargyl bromide to form 1-(4-chlorophenoxy)-3-(2-propynyloxy)propan-2-ol. Finally, the carbamate derivative of this compound is formed by reacting it with phosgene and a suitable amine.
科学的研究の応用
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been studied extensively for its potential use as an anti-cancer agent. In vitro studies have shown that 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
特性
CAS番号 |
14715-00-5 |
|---|---|
製品名 |
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
分子式 |
C13H14ClNO4 |
分子量 |
283.71 g/mol |
IUPAC名 |
[1-(4-chlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14ClNO4/c1-2-7-17-8-12(19-13(15)16)9-18-11-5-3-10(14)4-6-11/h1,3-6,12H,7-9H2,(H2,15,16) |
InChIキー |
QKOGNBDEVGDRFC-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)Cl)OC(=O)N |
正規SMILES |
C#CCOCC(COC1=CC=C(C=C1)Cl)OC(=O)N |
同義語 |
1-(4-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



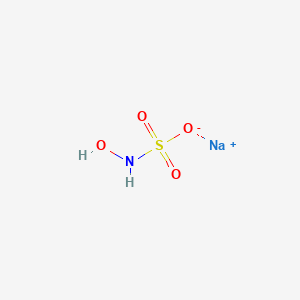
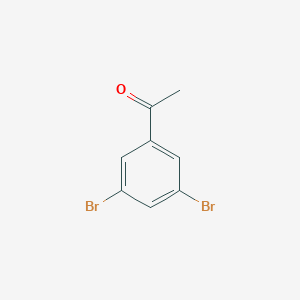
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
